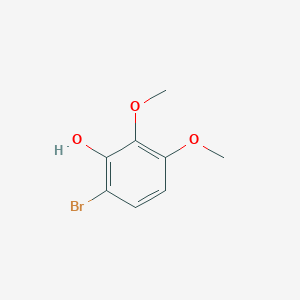

6-Bromo-2,3-dimethoxyphenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFHKBHNESVSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552951 | |

| Record name | 6-Bromo-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114605-75-3 | |

| Record name | 6-Bromo-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2,3 Dimethoxyphenol and Analogues

Direct Bromination Approaches to 6-Bromo-2,3-dimethoxyphenol

Direct bromination is a common and effective method for introducing a bromine atom onto an aromatic ring. For activated aromatic compounds like phenols, this reaction can proceed under relatively mild conditions.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. wikipedia.orgorganic-chemistry.org It is favored for its ease of handling compared to liquid bromine and often provides higher selectivity. researchgate.net

The choice of solvent and reaction conditions plays a critical role in the success of NBS-mediated bromination. Tetrahydrofuran (B95107) (THF) is a commonly employed solvent for the bromination of 2,3-dimethoxyphenol (B146663) with NBS. acs.org The reaction is typically conducted at low temperatures to control the reactivity and enhance regioselectivity. acs.org Other polar solvents like acetonitrile (B52724) have also been shown to favor the nuclear bromination of activated aromatic compounds with NBS. sci-hub.semdpi.com The use of anhydrous carbon tetrachloride (CCl4) is another standard condition, often in conjunction with a radical initiator for allylic or benzylic brominations, though for phenols, polar solvents are generally preferred to facilitate nuclear bromination. wikipedia.orgsci-hub.se

Table 1: Solvent Effects in NBS Bromination

| Solvent | Typical Conditions | Outcome | Reference(s) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Low temperature (-78 °C) | High regioselectivity, near-quantitative yield | acs.org |

| Acetonitrile (MeCN) | Room temperature or 0 °C | Efficient monobromination of phenols | researchgate.netmdpi.com |

Temperature is a crucial parameter for controlling the regioselectivity of the bromination of 2,3-dimethoxyphenol. Performing the reaction at a significantly low temperature, such as -78 °C, has been demonstrated to yield this compound as a single regioisomer in almost quantitative yield. acs.org This high degree of selectivity is attributed to the kinetic control achieved at low temperatures, which favors bromination at the sterically less hindered position and the position most activated by the hydroxyl and methoxy (B1213986) groups. In contrast, conducting the reaction at higher temperatures can lead to the formation of multiple brominated isomers and potentially polybrominated products. researchgate.net

Table 2: Effect of Temperature on Bromination of 2,3-Dimethoxyphenol with NBS in THF

| Temperature | Outcome | Reference(s) |

|---|---|---|

| -78 °C | Single regioisomer (this compound) | acs.org |

Optimizing the yield of this compound involves careful control of reaction parameters. The use of freshly recrystallized NBS can be beneficial as impurities in aged NBS may lead to unreliable results and side reactions. wikipedia.org The slow, portionwise addition of NBS to the solution of 2,3-dimethoxyphenol can also help to maintain a low concentration of the brominating agent, which can minimize the formation of undesired byproducts. wikipedia.org Furthermore, ensuring anhydrous conditions is important, as the presence of water can lead to the hydrolysis of the desired product. wikipedia.org The reaction workup, often involving quenching with a reducing agent like sodium thiosulfate (B1220275) followed by extraction, is also key to isolating the pure product in high yield. mdpi.com

While NBS is a popular choice, other electrophilic bromination systems have been investigated for their efficacy in brominating phenols and other activated aromatic rings.

The combination of N-bromosuccinimide with a catalytic amount of ammonium (B1175870) nitrate (B79036) has been explored as an efficient system for the nuclear bromination of phenols and anilines. researchgate.net This method is reported to be highly efficient, proceeding at room temperature with short reaction times and producing monobrominated products in excellent yields. researchgate.net The catalytic ammonium nitrate is thought to enhance the electrophilicity of the bromine source, facilitating a more rapid and selective reaction. researchgate.net This system has been shown to be effective for a range of substituted phenols, with both electron-donating and electron-withdrawing groups on the aromatic ring. bibliomed.org

Table 3: Comparison of Bromination Methods for Phenols

| Reagent/System | Conditions | Advantages | Reference(s) |

|---|---|---|---|

| NBS in THF | -78 °C | High regioselectivity for 2,3-dimethoxyphenol | acs.org |

| NBS with catalytic NH4OAc in MeCN | Room Temperature | Efficient, short reaction times, excellent yields for various phenols | researchgate.net |

Other Electrophilic Bromination Reagents and Systems

Alternative Brominating Agents (e.g., Br₂, I(III)-based reagents)

While specific methods for the direct synthesis of this compound are not extensively detailed in the provided results, the bromination of analogous dimethoxyphenols offers insight into potential synthetic routes. The reactivity of the phenol (B47542) ring is significantly influenced by the positions of the methoxy groups, directing the electrophilic substitution of bromine.

Molecular bromine (Br₂) is a common but often aggressive brominating agent that can lead to polybromination, especially in highly activated phenol rings. ccspublishing.org.cnsavemyexams.com For instance, the reaction of 3,5-dimethoxyphenol (B141022) with two or three equivalents of elemental bromine results in the formation of 2,6-dibromo-3,5-dimethoxyphenol (B13935199) and tribromo-3,5-dimethoxyphenol, respectively. cdnsciencepub.com This highlights the challenge of achieving selective monobromination with Br₂.

To overcome the lack of selectivity, milder and more controlled brominating agents have been developed. N-Bromosuccinimide (NBS) is a widely used alternative that can provide better regioselectivity. ccspublishing.org.cn For example, 2,5-dimethoxyphenol (B92355) undergoes regioselective bromination with NBS to yield 4-bromo-2,5-dimethoxyphenol, demonstrating the strong directing effect of the hydroxyl group to the para position. mdpi.com

Hypervalent iodine reagents, specifically I(III)-based reagents, have emerged as practical and efficient alternatives for the electrophilic bromination of phenols under mild conditions. nih.govrsc.org A system utilizing PIDA (phenyliodine diacetate) and AlBr₃ generates a PhIOAcBr species in situ, which has been shown to be an effective brominating agent for a variety of phenols and phenol ethers. nih.govresearchgate.net This method offers the advantage of operational simplicity and stability of the reagent. nih.gov

Synthetic Routes to Precursors and Related Dimethoxyphenols

The synthesis of various dimethoxyphenol isomers serves as a crucial starting point for producing brominated derivatives.

Preparation of 2,3-Dimethoxyphenol

2,3-Dimethoxyphenol, also known as pyrogallol (B1678534) 1,2-dimethyl ether, is a plant-derived phenylpropanoid. One common synthetic route involves the alkylation of a suitable precursor. For instance, it can be reacted with 3-bromopropanol under basic conditions (K₂CO₃ in DMF at 80°C) to produce 5-(3-hydroxypropyl)-2,3-dimethoxyphenol.

Methods for 2,6-Dimethoxyphenol (B48157) Synthesis

2,6-Dimethoxyphenol, or syringol, is an important chemical intermediate. chemicalbook.comgoogle.com Traditional methods for its synthesis often involve the selective methylation of pyrogallol. chemicalbook.comguidechem.com One approach involves reacting pyrogallol with methyl iodide in an alkaline aqueous medium. chemicalbook.comchemicalbook.com Another method is the demethylation of pyrogallol trimethyl ether. chemicalbook.com

More modern and efficient methods have been developed. For example, a high-yield synthesis has been reported using a microreactor with tetrabutylammonium (B224687) bromide as a catalyst, where pyrogallol and dimethyl carbonate undergo etherification. google.com This method is noted for its high purity, simple post-treatment, and potential for continuous production. google.com Another patented process describes the preparation of 2,6-dimethoxyphenol by heating 2,6-dibromophenol (B46663) with sodium methoxide (B1231860) in the presence of a cuprous salt catalyst. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| Pyrogallol | Dimethyl carbonate, Tetrabutylammonium bromide | 2,6-Dimethoxyphenol | 91% | google.com |

| 2,6-Dibromophenol | Sodium methoxide, Cuprous iodide | 2,6-Dimethoxyphenol | 60% | google.comprepchem.com |

| Pyrogallol | Methyl iodide, Alkaline medium | 2,6-Dimethoxyphenol | - | chemicalbook.comchemicalbook.com |

Synthesis of 2,5-Dimethoxyphenol

The synthesis of 2,5-dimethoxyphenol can be achieved from hydroquinone (B1673460). A multi-step process involves the methylation of hydroquinone with dimethyl sulfate (B86663) and potassium carbonate to form 1,4-dimethoxybenzene. mdpi.com This intermediate is then brominated with N-bromosuccinamide to yield 2-bromo-1,4-dimethoxybenzene. mdpi.com Subsequent treatment with aqueous sodium hydroxide (B78521) and a cuprous oxide catalyst furnishes 2,5-dimethoxyphenol. mdpi.com Another approach involves the Dakin-like oxidation of 2,5-dimethoxybenzaldehyde (B135726) using an H₂O₂/SeO₂ system, followed by methanolysis of the resulting arylformate to give 2,5-dimethoxyphenol. mdpi.com

| Starting Material | Key Reagents | Product | Yield | Reference |

| Hydroquinone | Dimethyl sulfate, NBS, NaOH, Cuprous oxide | 2,5-Dimethoxyphenol | 96% (final step) | mdpi.com |

| 2,5-Dimethoxybenzaldehyde | H₂O₂, SeO₂, K₂CO₃ | 2,5-Dimethoxyphenol | - | mdpi.com |

Regioselective Bromination in Substituted Phenolic Systems

Achieving regioselectivity in the bromination of phenols is critical for synthesizing specific isomers. The directing effects of the hydroxyl and methoxy substituents play a paramount role.

Strategies for Achieving Selective Bromination at Desired Positions

The hydroxyl group of a phenol is a strong activating and ortho-, para-directing group. savemyexams.com This often leads to substitution at the position para to the hydroxyl group. mdpi.com If the para position is blocked, substitution will preferentially occur at an available ortho position. mdpi.com

Several strategies can be employed to enhance regioselectivity:

Choice of Brominating Agent: As discussed previously, using milder reagents like NBS instead of Br₂ can prevent over-bromination and improve selectivity. ccspublishing.org.cnmdpi.com

Steric Hindrance: The steric bulk of substituents can direct bromination to less hindered positions. ccspublishing.org.cn For instance, in 3,5-dimethoxyphenol, electrophilic substitution with one equivalent of bromine occurs preferentially at the sterically more accessible C-2 and C-6 positions. cdnsciencepub.com

Catalysts and Additives: The use of specific catalysts and additives can influence the regiochemical outcome. For example, p-toluenesulfonic acid can promote para-regioselective bromination of phenols with NBS. researchgate.net Layered double hydroxides, such as ZnAl–BrO₃⁻–LDHs, have been used with KBr to achieve excellent regioselectivity, favoring the para position. mdpi.com

Protecting Groups: In some cases, protecting a reactive site can allow for bromination at a different position, after which the protecting group is removed.

The bromination of 3,5-dimethoxyphenol with one equivalent of bromine yields 2-bromo-3,5-dimethoxyphenol as the major product, highlighting the directing effect to the ortho position when the para position is already occupied by a methoxy group. cdnsciencepub.com

Sequential Bromination-Dearomatization Pathways in 2-Methoxyphenols

A novel synthetic methodology provides an efficient route to bromo-substituted ortho-quinone monoacetals (o-QMAs) from 2-methoxyphenols through a sequential dibromination and dearomatization process. thieme-connect.comdntb.gov.ua This method is noteworthy for introducing bromine atoms to the aromatic ring and subsequently converting the structure into an o-QMA in a single operational step. thieme-connect.com The process utilizes N-bromosuccinimide (NBS) not only as a brominating agent but also as an effective oxidant for the dearomatization reaction. thieme-connect.comdntb.gov.ua

In a key experiment demonstrating this pathway, 2,3-dimethoxyphenol was treated with NBS in methanol (B129727) at 0 °C. thieme-connect.com This reaction was initially aimed at producing dibromophenol but unexpectedly yielded the ortho-quinone monoacetal (o-QMA) as a significant product alongside the expected monobrominated and dibrominated phenols. thieme-connect.com Optimization of the reaction conditions, specifically using 3.0 equivalents of NBS, led to the formation of the desired o-QMA in a high yield of 81%. thieme-connect.com

The proposed mechanism for this transformation involves several potential intermediates. thieme-connect.com While the exact pathway is still under investigation, it is thought to proceed through the formation of an aryl hypobromite (B1234621) or various dienones. thieme-connect.com This one-pot reaction is significant as it bypasses the traditional multi-step process, which typically involves the separate halogenation of 2-alkoxyphenols followed by oxidative dearomatization. thieme-connect.com

The scope of this sequential reaction has been shown to be applicable to a range of 2-methoxyphenols with different substituents. thieme-connect.com For substrates that are less reactive due to steric hindrance, a stronger brominating agent, N-bromosaccharin (NBsac), can be used to achieve the desired transformation. thieme-connect.com This versatility makes the sequential bromination-dearomatization pathway a valuable tool for accessing complex, functionalized ortho-quinone monoacetals, which are useful building blocks in the synthesis of natural products. thieme-connect.com

Green Chemistry Approaches in Bromophenol Synthesis

One prominent green approach is oxidative bromination , which uses a bromide salt (like NaBr or HBr) as the bromine source and an oxidant to generate the active brominating species in situ. acs.orgnih.gov Molecular oxygen (from air) is considered the most ideal oxidant due to its low cost and availability. acs.org This aerobic oxidative bromination has been shown to be effective for various aromatic substrates, including phenols, and can be catalyzed by transition metals or even conducted under metal-free conditions. acs.org The use of aqueous hydrogen peroxide in combination with hydrobromic acid (HBr) is another established green system for the electrophilic bromination of phenols. nih.govrsc.org This method is attractive because its primary byproduct is water. nih.gov

Enzymatic halogenation represents another significant advancement in green synthesis. Vanadium-dependent bromoperoxidases (VBrPOs), found in marine algae, can catalyze the bromination of phenols using bromide ions and hydrogen peroxide under mild conditions. scispace.comnih.gov These enzymes facilitate the formation of a vanadium-peroxido complex, which oxidizes the bromide to an active brominating species. scispace.com This biocatalytic approach often shows high selectivity, typically favoring para-bromination of the phenol ring. scispace.com Researchers have also developed systems that mimic the action of these enzymes, using vanadium catalysts in biphasic systems to perform oxidative bromination without the need for chlorinated solvents. scispace.com

Electrochemical synthesis offers a reagent-free alternative for generating brominating agents. By applying an electric current, bromide ions can be oxidized to bromine in situ, which then reacts with the phenol substrate. google.comresearchgate.net This method allows for precise control over the reaction and avoids the handling of bulk bromine. Recent developments include the use of cost-effective, bio-derived materials like banana-peel biochar for cathodes in electrochemical systems designed for environmental remediation, which sometimes involves processes analogous to synthesis. nih.gov

Furthermore, novel reagent systems are being developed to make the bromination of phenols milder and more efficient. For instance, a system using phenyliodine(III) diacetate (PIDA) and aluminum tribromide (AlBr₃) has been shown to be effective for the electrophilic bromination of a wide range of phenols and their ethers under very mild, open-flask conditions. rsc.org This method is economical as the reagents are inexpensive and activation is not required. rsc.org

These green chemistry approaches provide a toolkit of sustainable alternatives to traditional methods, enabling the synthesis of bromophenols with reduced environmental impact.

Advanced Characterization Techniques for 6 Bromo 2,3 Dimethoxyphenol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of 6-Bromo-2,3-dimethoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. For this compound, the aromatic region of the spectrum is of particular interest for confirming the substitution pattern. Although specific spectral data for this compound is not widely available in the provided search results, analysis of related structures like 3-bromo-2,6-dimethoxyphenol (B2399925) and 4-bromo-2,6-dimethoxyphenol (B2557263) can offer insights. For instance, in 3-bromo-2,6-dimethoxyphenol, the aromatic protons appear as doublets at approximately 7.01 ppm and 6.56 ppm. In 4-bromo-2,6-dimethoxyphenol, the two aromatic protons are equivalent and appear as a singlet at 6.72 ppm. The signals for the methoxy (B1213986) groups in these related compounds typically appear as singlets in the upfield region of the spectrum.

¹H NMR Data for Related Brominated Dimethoxyphenols

| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Hydroxyl Proton (ppm) | Solvent |

| 3-Bromo-2,6-dimethoxyphenol | 7.01 (d), 6.56 (d) | 3.92 (s), 3.88 (s) | 5.64 (s) | CDCl₃ |

| 4-Bromo-2,6-dimethoxyphenol | 6.72 (s, 2H) | 3.87 (s, 6H) | 5.45 (s) | CDCl₃ |

Data sourced from a study on electrophilic bromination of phenols.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. Based on typical chemical shift ranges, the carbon atoms in the aromatic ring are expected to resonate between 100 and 155 ppm. libretexts.orgoregonstate.edu The carbons attached to the oxygen of the methoxy groups will appear further downfield, while the methoxy carbons themselves will be found in the upfield region, typically between 55 and 65 ppm. libretexts.orgoregonstate.edu For example, in the related compound 3-bromo-2,6-dimethoxyphenol, the aromatic carbons appear at chemical shifts of 147.4, 144.5, 139.9, 122.5, 108.5, and 107.9 ppm, while the methoxy carbons are observed at 60.8 and 56.5 ppm. Similarly, for 4-bromo-2,6-dimethoxyphenol, the aromatic carbons resonate at 147.74, 134.18, 111.73, and 108.65 ppm, with the methoxy carbons at 56.63 ppm.

¹³C NMR Data for Related Brominated Dimethoxyphenols

| Compound | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) | Solvent |

| 3-Bromo-2,6-dimethoxyphenol | 147.4, 144.5, 139.9, 122.5, 108.5, 107.9 | 60.8, 56.5 | CDCl₃ |

| 4-Bromo-2,6-dimethoxyphenol | 147.74, 134.18, 111.73, 108.65 | 56.63 | CDCl₃ |

Data sourced from a study on electrophilic bromination of phenols.

Proton Nuclear Magnetic Resonance (¹H NMR) for Substitution Patterns

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. nist.govrsc.org For this compound, the spectrum is expected to show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the phenol (B47542) and methoxy groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.govrsc.org Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm, arising from π to π* transitions of the benzene (B151609) ring. The presence of substituents like the hydroxyl, methoxy, and bromine groups can cause shifts in the absorption maxima (λmax) and changes in the intensity of these bands. The electronic transitions can be influenced by the solvent polarity. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₉BrO₃), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Therefore, two peaks of almost equal intensity, separated by two mass units, would be observed for the molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern would likely involve the loss of methyl groups (·CH₃) from the methoxy substituents and potentially the loss of a bromine radical (·Br).

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Description |

| [M]⁺ | 231.97 | 233.97 | Molecular Ion |

| [M-CH₃]⁺ | 216.96 | 218.96 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 200.96 | 202.96 | Loss of a methoxy radical |

| [M-Br]⁺ | 153.05 | - | Loss of a bromine radical |

Note: The m/z values are theoretical and based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br/⁸¹Br). Actual fragmentation patterns may vary.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction would be the definitive method to establish its exact molecular geometry and packing in the crystal lattice. sytracks.com

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure.

While specific crystallographic data for this compound is not widely published, studies on similar brominated phenolic compounds demonstrate the utility of this technique. For instance, X-ray diffraction studies on other brominated phenols have successfully elucidated their crystal structures, confirming tautomeric forms and detailing intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net Such analyses for this compound would provide invaluable information on how the hydroxyl and methoxy groups engage in hydrogen bonding and how the bulky bromine atom influences the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential technique for separating, identifying, and purifying components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing its purity and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds like this compound. It offers high resolution and sensitivity, making it ideal for detecting and quantifying impurities. While specific HPLC methods for this compound are not detailed in the available literature, methods for closely related compounds such as 2,6-dimethoxyphenol (B48157) can be adapted. sielc.com

A typical reverse-phase HPLC (RP-HPLC) method would be suitable for analysis. sielc.com This method can also be scaled for the preparative separation to isolate the pure compound. sielc.com

A plausible HPLC method for analyzing this compound is detailed in the table below.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 5 µm particle size, 4.6 x 250 mm) | The non-polar C18 stationary phase is effective for retaining and separating moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and Water, often with an acid modifier like phosphoric acid or formic acid. sielc.com | A gradient or isocratic mixture of MeCN and water allows for the elution of the compound and separation from impurities. An acid modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring in the compound allows for strong UV absorbance, making UV detection a sensitive method. rsc.org |

| Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. It is routinely used in the synthesis and purification of substituted phenols. rsc.orgmdpi.com

For this compound, TLC would typically be performed on silica (B1680970) gel plates. rsc.org The separation is based on the differential partitioning of the compound and any impurities between the stationary phase (silica gel) and the mobile phase (a solvent or solvent mixture).

Key parameters for a standard TLC analysis are outlined below.

| Parameter | Description | Example from Related Compounds |

| Stationary Phase | Silica Gel 60 F254 plates | This is a standard stationary phase for moderately polar organic compounds. rsc.orgmdpi.com |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). | For related bromophenols, solvent systems like Ethyl Acetate/Petroleum Ether (e.g., 1:4 v/v) are used to achieve good separation. mdpi.com |

| Visualization | UV light at 254 nm | The aromatic nature of the compound allows it to be visualized as a dark spot on the fluorescent (F254) plate under UV light. rsc.orgasm.org Staining with an appropriate agent like potassium permanganate (B83412) is also possible. mdpi.com |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information about its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability of a material and to study its decomposition patterns. A TGA curve plots the mass loss against increasing temperature.

For this compound, a TGA analysis would reveal the temperature at which it begins to decompose. While specific TGA data for this isomer is not available, studies on related phenolic derivatives and polymers show that TGA is crucial for assessing thermal stability. uobaghdad.edu.iqresearchgate.net Any discrepancies in TGA data could indicate the presence of impurities or different polymorphic forms of the compound. A typical TGA would be run under a nitrogen atmosphere to prevent oxidative decomposition.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. This method detects physical and chemical changes that are not associated with a mass loss, such as melting, crystallization, and solid-state transitions. google.com A DTA curve shows peaks corresponding to exothermic or endothermic events.

A DTA analysis of this compound would be expected to show an endothermic peak corresponding to its melting point. The melting point for the related compound 2,6-dimethoxyphenol is in the range of 50-57 °C. sigmaaldrich.comottokemi.com Further exothermic peaks at higher temperatures would indicate decomposition. Combining DTA with TGA provides a comprehensive thermal profile of the compound.

Reaction Chemistry and Transformational Studies of 6 Bromo 2,3 Dimethoxyphenol

Oxidative Transformations of the Phenolic Group

The phenolic hydroxyl group in 6-Bromo-2,3-dimethoxyphenol is susceptible to oxidation, leading to the formation of reactive intermediates like phenoxy radicals. These can then undergo further reactions to form quinones or coupled products. wikipedia.org

The oxidation of phenols can lead to the formation of quinones. In studies involving related methoxyphenols, such as 2,6-dimethoxyphenol (B48157), oxidation catalyzed by enzymes like laccase or chemical oxidants initially forms a C-C coupled dimer. researchgate.net This dimer can be further oxidized to a stable quinone, specifically 3,3′,5,5′-tetramethoxydiphenoquinone. oup.comconicet.gov.ar It is plausible that this compound could follow a similar pathway, potentially leading to brominated quinone structures, although direct experimental evidence is scarce. The oxidation of 4-alkyl-2-methoxyphenols to quinone methides via cytochrome P450 has also been reported, highlighting a biochemical pathway for quinone-type product formation. nih.gov

| Starting Material (Analogue) | Oxidizing Agent/Catalyst | Product | Reference |

| 2,6-Dimethoxyphenol | Laccase / O₂ | 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol | researchgate.net |

| 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol | Laccase / O₂ | 3,3′,5,5′-Tetramethoxydiphenoquinone | oup.com |

| 2,6-Dimethoxyphenol | H₂O₂ / Dimanganese(III) complexes | 3,3′,5,5′-Tetramethoxydiphenoquinone | conicet.gov.ar |

Oxidative coupling of phenols is a fundamental reaction for forming C-C or C-O bonds and is catalyzed by various transition metals or enzymes. wikipedia.org Laccase-mediated oxidation of 2,6-dimethoxyphenol provides a well-documented example of a homo-coupling reaction, where two phenoxy radicals combine to form 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol. researchgate.net This dimer was found to have higher antioxidant activity than the monomeric precursor. researchgate.net

Cross-coupling reactions between different phenolic compounds are also possible. For instance, 3,5-dimethoxyphenol (B141022) has been shown to undergo oxidative coupling with a chalcone (B49325) derivative. rsc.org Metal-free oxidative cross-coupling reactions using hypervalent iodine reagents have also been developed, successfully coupling 2,6-dimethoxyphenol with anilines. jst.go.jp These studies suggest that this compound could serve as a substrate in both homo- and cross-coupling reactions to generate more complex biphenyl (B1667301) or diphenyl ether structures.

| Coupling Partners | Catalyst/Reagent | Bond Type | Product Description | Reference |

| 2,6-Dimethoxyphenol (homo-coupling) | Laccase / O₂ | C-C | 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol | researchgate.net |

| 2,6-Dimethoxyphenol + 2,6-Di-tert-butylphenol | AgNO₃ | C-C | Mixture of homo- and cross-coupled products | researchgate.net |

| 2′,4-Dihydroxy-4′,6′-dimethoxy-trans-chalcone + 3,5-Dimethoxyphenol | Fe(III) or Mn(III) | C-C | Complex benzofuranone derivative | rsc.org |

| 2,6-Dimethoxyphenol + Aniline (B41778) derivatives | PIDA / TMSBr | C-C | Cross-coupled biaryl amines | jst.go.jp |

Formation of Quinone Derivatives

Reductive Debromination Reactions

The removal of the bromine atom from the aromatic ring, known as reductive debromination or hydrodebromination, can be achieved through several methods. This transformation is useful for synthesizing the parent 2,3-dimethoxyphenol (B146663) from its brominated derivative or for introducing deuterium (B1214612) labels.

A common and general method for this transformation is catalytic hydrogenation. This typically involves reacting the bromo-compound with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, often in the presence of a base (like NaOH or Et₃N) to neutralize the HBr byproduct.

Specific chemical reagents have also been reported for the debromination of bromophenols. For example, a combination of tetramethylammonium (B1211777) iodide and trifluoromethanesulfonic acid has been shown to be effective for the selective debromination of bromophenols at ortho and para positions. researchgate.net Conversely, attempts to debrominate brominated 3,5-dimethoxyphenol using aqueous sodium sulfite (B76179) were reported to be unsuccessful, indicating that the choice of reagent is critical and dependent on the specific substrate. cdnsciencepub.comresearchgate.net

| Reaction Type | Reagent/Catalyst | General Conditions |

| Catalytic Hydrogenation | H₂ gas, Pd/C, Base (e.g., NaOH) | Solvent (e.g., Methanol (B129727), Ethanol), Room Temperature |

| Chemical Reduction | Tetramethylammonium iodide, Trifluoromethanesulfonic acid | N/A |

Cross-Coupling Reactions Utilizing the Aryl Bromide Functionality

The presence of the aryl bromide moiety in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org this compound can be effectively coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl and styrenyl derivatives, respectively.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and a suitable palladium catalyst system, which may include a phosphine (B1218219) ligand. The choice of ligand can significantly influence the reaction's efficiency and scope. eie.gr For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of reaction. libretexts.org

In the context of synthesizing complex molecules like streptonigrin (B15502) intermediates, the Suzuki-Miyaura coupling of related bromo-dimethoxyphenyl derivatives has been a key strategy. lookchem.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Phenyl-2,3-dimethoxyphenol |

| This compound | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 6-(p-tolyl)-2,3-dimethoxyphenol |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Not specified | Not specified | Not specified | Mixture of atropisomeric triarylpyridines beilstein-journals.org |

This table represents typical reaction conditions and is for illustrative purposes.

The Stille coupling reaction provides another powerful tool for carbon-carbon bond formation, involving the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.org Similar to the Suzuki-Miyaura coupling, this compound can serve as the halide partner in this reaction.

The mechanism of the Stille reaction also proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture. wikipedia.orglibretexts.org However, a significant drawback is the toxicity associated with tin compounds. wikipedia.orglibretexts.org

The reaction conditions for a Stille coupling typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and may be enhanced by the addition of ligands or additives like copper(I) iodide. harvard.edu

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboron compounds | Organotin compounds |

| Toxicity of Reagent | Generally low | High |

| Byproducts | Boron-based, often water-soluble | Tin-based, often difficult to remove |

| Base Requirement | Required | Not always required |

| Functional Group Tolerance | Good, but can be sensitive to base | Generally very good |

Beyond Suzuki-Miyaura and Stille couplings, the aryl bromide of this compound can participate in other palladium-catalyzed transformations. These include the Heck reaction, which couples the aryl bromide with an alkene, and various C-N and C-O coupling reactions, such as the Buchwald-Hartwig amination, for the synthesis of arylamines and aryl ethers, respectively.

For example, palladium-catalyzed C,N-cross coupling reactions have been developed for substrates like 3-halo-2-aminopyridines, demonstrating the potential for similar transformations with this compound to introduce nitrogen-containing substituents. nih.gov The choice of catalyst and ligand system is crucial for achieving high yields and selectivity in these reactions. eie.gr

Stille Coupling Reactions

Derivatization Strategies for Advanced Chemical Synthesis

The functional groups of this compound offer multiple handles for derivatization, enabling its incorporation into more complex molecular architectures.

The phenolic hydroxyl group of this compound can be utilized in the formation of an aldehyde functionality, which can then be condensed with primary amines to form Schiff bases (imines). The synthesis of the requisite aldehyde, 6-bromo-2,3-dimethoxybenzaldehyde, is a key precursor step. This aldehyde can be prepared from this compound through appropriate formylation reactions.

Schiff bases are a class of compounds characterized by a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. jcsp.org.pk The formation of a Schiff base typically involves the reaction of a primary amine with an aldehyde or ketone under reflux conditions, often with an acid catalyst. jcsp.org.pkignited.in

For instance, a substituted benzaldehyde (B42025) can be reacted with an aniline derivative in ethanol (B145695) under reflux to yield the corresponding Schiff base. nih.gov These compounds are of significant interest due to their diverse applications, including in medicinal chemistry and materials science. jcsp.org.pk The electronic and steric properties of the substituents on both the phenolic and amine portions of the molecule can influence the properties and reactivity of the resulting Schiff base.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a key functional handle for introducing a variety of substituents through etherification and esterification reactions. These transformations are fundamental in modifying the compound's physical and chemical properties, as well as for building more complex molecular architectures.

Etherification Reactions

The conversion of the phenolic hydroxyl to an ether is a common strategy to protect the hydroxyl group or to introduce a new functional moiety. A prominent example of this is the propargylation of a closely related analog, 2,3-dimethoxyphenol. In a study, the propargyl ether of 2,3-dimethoxyphenol was synthesized and subsequently used in a gold(I)-catalyzed reaction. tesisenred.net When this ether was treated with a catalytic amount of [(Ph₃P)AuCl] and HBF₄, it selectively underwent cyclization to form 6,7-dimethoxy-2H-chromene in a 70% yield. tesisenred.net Interestingly, when the protic acid was replaced with AgSbF₆, a dimeric byproduct was also formed. tesisenred.net This highlights the sensitivity of the reaction outcome to the specific catalytic system employed.

A general and widely used method for the etherification of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, this reaction would typically proceed by treatment with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

Another approach for etherification involves the use of dimethyl carbonate as a "green" methylating agent, which offers a less toxic alternative to traditional reagents like dimethyl sulfate (B86663). google.com For instance, the etherification of pyrogallic acid to 2,6-dimethoxyphenol has been achieved in high yield using dimethyl carbonate in the presence of a tetrabutylammonium (B224687) bromide (TBAB) catalyst in a microreactor. google.com

A study on the etherification of 4-bromo-2,5-dimethoxyphenol with bromoacetaldehyde (B98955) dimethyl acetal (B89532) utilized potassium hydroxide (B78521) (KOH) as the base in dimethylacetamide (DMAC) at 140 °C, resulting in the formation of the corresponding aryl ether. mdpi.com Such conditions could likely be adapted for the etherification of this compound.

Esterification Reactions

Esterification of this compound can be achieved through several standard protocols, most commonly by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. The use of an acyl chloride, such as benzoyl chloride or acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), provides a straightforward route to the corresponding ester.

Alternatively, carboxylic acids can be coupled directly with the phenol using a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or through the formation of a more reactive acyl intermediate. The conversion of a carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) is a common precursor step for esterification. researchgate.net

Research on related phenolic compounds provides insight into potential reaction conditions. For example, the esterification of a dicarboxylic acid has been reported, leading to the formation of the desired acyl derivative. mdpi.com While specific yields for the esterification of this compound are not detailed in the available literature, the general reactivity of phenols suggests that these reactions would proceed with good efficiency under standard conditions.

The table below summarizes representative conditions for etherification and esterification reactions of phenolic compounds, which can be considered analogous for this compound.

| Reaction Type | Substrate | Reagents | Solvent | Temperature | Product | Yield | Citation |

|---|---|---|---|---|---|---|---|

| Etherification (Propargylation) | 2,3-Dimethoxyphenol | [(Ph₃P)AuCl], HBF₄ | Not Specified | Not Specified | 6,7-Dimethoxy-2H-chromene | 70% | tesisenred.net |

| Etherification | 4-Bromo-2,5-dimethoxyphenol | BrCH₂CH(OMe)₂, KOH | DMAC | 140 °C | 1-Bromo-4-(2,2-dimethoxyethoxy)-2,5-dimethoxybenzene | Not Specified | mdpi.com |

| Etherification (Methylation) | Pyrogallic acid | Dimethyl carbonate, TBAB | Methanol | 120-140 °C | 2,6-Dimethoxyphenol | up to 91% | google.com |

| Esterification | Dicarboxylic acid | Not Specified | Not Specified | Not Specified | Acyl derivative | Modest | mdpi.com |

Coupling with Propargylic Alcohols

The palladium-catalyzed Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.org This reaction is highly relevant for the functionalization of this compound, allowing for the introduction of propargylic alcohol moieties, which are valuable synthons for further transformations.

The general Sonogashira coupling protocol involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base in an appropriate solvent. organic-chemistry.org For the reaction of this compound with a propargylic alcohol, a typical catalytic system would consist of a palladium source such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], cuprous iodide (CuI) as the co-catalyst, and an amine base like triethylamine (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH).

While specific studies on the Sonogashira coupling of this compound with propargylic alcohols are not extensively documented, research on analogous systems provides valuable insights. For example, the Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols has been shown to proceed efficiently to form 4-alkyn-2-ene-1,6-diols. nih.gov These products can then undergo subsequent gold(I)- or palladium(II)-catalyzed cyclization and aromatization to yield polysubstituted furans. nih.gov

In a related context, the palladium-catalyzed coupling of 4-bromo-6H-1,2-oxazines with propargylic alcohol has been investigated. beilstein-journals.org The reaction, conducted under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N in toluene], yielded the corresponding 4-alkynyl-substituted heterocycle. beilstein-journals.org

The reactivity of the propargyl ether of 2,3-dimethoxyphenol in a gold(I)-catalyzed reaction to form a chromene derivative further underscores the utility of introducing propargyl groups onto this scaffold. tesisenred.net The resulting coupled products from the reaction of this compound and propargylic alcohols can serve as precursors for a variety of complex heterocyclic structures through intramolecular cyclization reactions.

The table below outlines typical conditions for Sonogashira coupling reactions involving aryl bromides and propargylic alcohols, which are applicable to this compound.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Product Type | Citation |

|---|---|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst | Amine base | Not Specified | Not Specified | Aryl or Vinyl Alkyne | organic-chemistry.org |

| (Z)-3-Iodoalk-2-en-1-ol | Terminal Propargylic Alcohol | Not Specified | Not Specified | Not Specified | Not Specified | 4-Alkyn-2-ene-1,6-diol | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temperature | 4-Alkynyl-6H-1,2-oxazine | beilstein-journals.org |

Computational and Theoretical Investigations of 6 Bromo 2,3 Dimethoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide significant insights into the molecular structure and reactivity of chemical compounds. These methods have been employed to study 6-Bromo-2,3-dimethoxyphenol and related molecules to understand their fundamental properties. jcsp.org.pkresearchgate.net

DFT is a powerful computational tool used to investigate the electronic structure of many-body systems. researchgate.net For molecules like this compound, DFT calculations can predict geometries, electronic properties, and spectroscopic features with a high degree of accuracy. researchgate.nettandfonline.com The B3LYP functional combined with various basis sets, such as 6-311++G(d,p), is commonly used for these types of analyses. tandfonline.comresearchgate.net

The first step in computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. acs.org For complex molecules, a conformational analysis is necessary to identify the most stable conformers. researchgate.netmdpi.com Theoretical calculations for the related compound 6-bromo-2,3-dimethoxybenzaldehyde, performed at the CAM-B3LYP/6-311++G(d,p) level, have provided information on its geometric properties. scielo.br The geometry of a molecule is optimized to find the structure with the minimum energy, which corresponds to the most stable arrangement of its atoms. acs.org

| Parameter | Value |

|---|---|

| Optimized Energy | Data not available in search results |

| Point Group | C1 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.net The MEP map illustrates the charge distribution within a molecule, with different colors representing different potential values. mdpi.com Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. mdpi.com For the related 6-bromo-2,3-dimethoxybenzaldehyde, MEP analysis has been used to predict its physicochemical properties. scielo.br In MEP maps, green, yellow, and orange regions signify intermediate electrostatic potential. ufms.br

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. ufms.brresearchgate.net A smaller gap suggests higher reactivity. nih.gov For the related 6-bromo-2,3-dimethoxybenzaldehyde, FMO analysis was conducted at the CAM-B3LYP/6-311++G(d,p) level of theory. scielo.br

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first hyperpolarizability (β). researchgate.nettandfonline.com Compounds with large β values are considered promising NLO materials. researchgate.net Theoretical studies on similar bromo-substituted phenolic compounds have indicated significant NLO behavior, often much greater than that of urea, a standard reference material. researchgate.netresearchgate.net

| Property | Value |

|---|---|

| First Hyperpolarizability (β) | Data not available in search results |

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

Density Functional Theory (DFT) Studies for Electronic and Steric Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structural assignments and understand electronic and vibrational characteristics.

Computational NMR Chemical Shift Predictions (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. numberanalytics.comgaussian.com This method is implemented in various quantum chemistry software packages and has become an essential tool for chemists. numberanalytics.com

The process typically involves optimizing the molecular geometry of the compound of interest, in this case, this compound, using a suitable level of theory, such as Density Functional Theory (DFT). Following geometry optimization, a GIAO calculation is performed to obtain the isotropic shielding values for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of the predicted chemical shifts is dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). github.io For instance, studies on similar molecules have shown that functionals like WP04 with large basis sets such as 6-311++G(2d,p) can provide mean absolute errors as low as 0.08 ppm for proton NMR spectra when compared to experimental data. github.io Machine learning approaches are also being developed to refine DFT-predicted chemical shifts, further enhancing their accuracy. arxiv.org

Table 1: Illustrative Comparison of Predicted and Experimental 1H NMR Chemical Shifts (Note: Data presented is for illustrative purposes and does not represent actual values for this compound)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H-4 | 7.10 | 7.05 | 0.05 |

| H-5 | 6.90 | 6.88 | 0.02 |

| OH | 5.50 | 5.45 | 0.05 |

| OCH3 (C2) | 3.85 | 3.82 | 0.03 |

Vibrational Frequency Calculations (FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are extensively used to compute the harmonic vibrational frequencies of molecules. nlss.org.inacs.org These calculations not only predict the positions of absorption bands but also their intensities and the nature of the corresponding vibrations through Potential Energy Distribution (PED) analysis. jetir.org

For a reliable prediction of the FT-IR spectrum of this compound, the molecular geometry is first optimized. Subsequently, the vibrational frequencies are calculated at the same level of theory. It is a common practice to apply a scaling factor to the computed harmonic frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. aip.org Studies on substituted phenols have demonstrated that DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, can yield vibrational frequencies in good agreement with experimental FT-IR spectra after scaling. acs.orgaip.org

Although no specific experimental FT-IR spectrum for this compound was found in the literature, Table 2 provides an example of how theoretical and experimental vibrational frequencies are typically correlated for a substituted phenol (B47542).

Table 2: Illustrative Correlation of Calculated and Experimental FT-IR Vibrational Frequencies (Note: Data is for illustrative purposes and does not represent actual values for this compound)

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| O-H stretch | 3650 | 3468 | 3450 |

| C-H stretch (aromatic) | 3100 | 3050 | 3045 |

| C=C stretch (aromatic) | 1610 | 1595 | 1600 |

| C-O stretch (methoxy) | 1250 | 1230 | 1225 |

Electronic Spectra Simulations (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. nih.govresearchgate.net This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum. rsc.org

The simulation of the UV-Vis spectrum of this compound would begin with an optimized ground-state geometry. A TD-DFT calculation would then be performed to obtain the excitation energies and oscillator strengths for a number of low-lying excited states. The choice of functional and basis set, as well as the inclusion of a solvent model, are crucial for obtaining accurate results that can be compared with experimental measurements. medium.comtandfonline.com For example, the UV/Vis absorption spectrum for the related compound 2,3-dimethoxy-9H-xanthen-9-one shows a band with a λmax at 245 nm, attributed to a π-π* electronic transition. researchtrends.net

Table 3 illustrates how predicted UV-Vis data for this compound would be presented and compared with hypothetical experimental findings.

Table 3: Illustrative Comparison of Predicted and Experimental UV-Vis Absorption Maxima (Note: Data is for illustrative purposes and does not represent actual values for this compound)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength | Experimental λmax (nm) |

|---|---|---|---|

| π → π* | 280 | 0.45 | 285 |

Energetic and Stability Analyses

Computational methods are also employed to determine the energetic properties of molecules, providing insights into their stability and reactivity.

Bond Dissociation Enthalpies (BDEs)

The Bond Dissociation Enthalpy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond. For phenols, the O-H BDE is a critical parameter for evaluating their antioxidant activity. Computational chemistry provides a means to calculate BDEs, typically by determining the enthalpies of the parent molecule and the resulting radicals. researchgate.netpan.olsztyn.pl

The O-H BDE of this compound can be calculated using the following equation: BDE(O-H) = H(phenoxyl radical) + H(hydrogen atom) - H(phenol)

A hypothetical calculated O-H BDE for this compound is presented in Table 4, alongside values for related phenols for comparison.

Table 4: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Phenolic Compounds (Note: Values are illustrative and based on general trends from the literature)

| Compound | Calculated O-H BDE (kcal/mol) |

|---|---|

| Phenol | 88.5 |

| 4-Methoxyphenol | 84.5 |

| 4-Bromophenol | 89.0 |

| This compound (Hypothetical) | 86.0 |

Proton Affinities (PAs)

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of the gas-phase basicity of a compound. Computational methods can accurately predict PAs by calculating the enthalpies of the neutral molecule and its protonated form. capes.gov.brnih.gov

The PA of this compound can be calculated at different potential protonation sites, such as the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, or the carbon atoms of the aromatic ring. The site with the highest PA is the most favorable for protonation. For phenols, protonation typically occurs at the carbon atom in the para position to the hydroxyl group. nih.gov However, the presence of other substituents can alter this preference. DFT and other high-level ab initio methods have been successfully used to calculate the PAs of substituted phenols. kuleuven.be

Table 5 presents hypothetical calculated proton affinities for this compound at various sites, along with a value for phenol for reference.

Table 5: Calculated Proton Affinities (PAs) for Phenol and Hypothetical Values for this compound (Note: Values are illustrative)

| Compound | Protonation Site | Calculated PA (kJ/mol) |

|---|---|---|

| Phenol | C4 (para) | 820 |

| This compound | Oxygen (hydroxyl) | (Hypothetical) |

| This compound | Oxygen (C2-methoxy) | (Hypothetical) |

| This compound | Oxygen (C3-methoxy) | (Hypothetical) |

| This compound | Carbon (ring) | (Hypothetical) |

In Silico ADMET Profiling and Molecular Docking Studies

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, allowing for the evaluation of a compound's pharmacokinetic and safety profiles computationally. nih.gov For this compound, a comprehensive ADMET profile can be generated using various predictive models. These models use the chemical structure to estimate key physicochemical and pharmacokinetic properties.

The predicted properties for this compound, based on established computational tools, suggest a profile with potential for good bioavailability.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property Category | Parameter | Predicted Value | Implication |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 233.06 g/mol | Fulfills drug-likeness criteria. |

| LogP (Lipophilicity) | 2.20 | Optimal for cell membrane permeability. | |

| Water Solubility | Moderately soluble | Suggests reasonable absorption characteristics. | |

| Polar Surface Area (PSA) | 38.69 Ų | Indicates good potential for oral bioavailability. | |

| Pharmacokinetics (ADME) | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. dergipark.org.tr |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier. | |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. | |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. | |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. | |

| CYP2C9 Inhibitor | No | Low potential for interaction with this enzyme. | |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | Meets the criteria for a potential oral drug candidate. |

This data is generated from predictive models and requires experimental validation.

These in silico predictions indicate that this compound has promising drug-like properties, including high gastrointestinal absorption and the ability to permeate the blood-brain barrier. However, the predicted inhibition of several key cytochrome P450 (CYP) enzymes suggests a potential for metabolic drug-drug interactions that would need to be investigated experimentally.

Molecular Docking for Ligand-Target Interactions (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.net While specific docking studies for this compound are not prominent in the literature, research on analogous bromophenols provides a strong basis for identifying potential biological targets and key molecular interactions. mdpi.com

Bromophenols isolated from marine algae have shown inhibitory activity against several enzymes, making these enzymes plausible targets for this compound. mdpi.com Key targets for related compounds include protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are implicated in diabetes. mdpi.com

In silico docking simulations with similar bromophenols have revealed the importance of specific functional groups for binding:

Hydrogen Bonds: The phenolic hydroxyl (-OH) group is crucial for forming hydrogen bonds with amino acid residues in the active site of target enzymes. mdpi.com

Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, which can significantly contribute to binding affinity and specificity. mdpi.com

Hydrophobic Interactions: The phenyl ring and methoxy groups can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

A hypothetical docking of this compound into an enzyme active site, such as that of PTP1B, would likely involve the hydroxyl group acting as a hydrogen bond donor and/or acceptor, the bromine atom forming a halogen bond, and the dimethoxyphenyl ring fitting into a hydrophobic pocket. The precise orientation and binding energy would determine its potential as an inhibitor. Such computational studies are essential for generating hypotheses and guiding the design of future experimental work. researchgate.net

Table 2: Summary of Molecular Docking Targets for Related Bromophenol Compounds

| Compound Class | Protein Target | Key Interactions Noted | Reference |

|---|---|---|---|

| Marine Bromophenols | Protein Tyrosine Phosphatase 1B (PTP1B) | Hydrogen bonds (via -OH), Halogen bonds (via -Br) | mdpi.com |

| Marine Bromophenols | α-Glucosidase | Hydrogen bonds | mdpi.com |

| Synthetic Bromophenols | Dihydrofolate Reductase (DHFR) | Favorable binding affinity with active site | researchgate.net |

Applications in Complex Molecule Synthesis and Medicinal Chemistry Scaffolds

Role as a Key Intermediate in Total Synthesis

The strategic placement of functional groups on 6-bromo-2,3-dimethoxyphenol makes it an invaluable starting material or intermediate in the total synthesis of several biologically active natural products. Its utility is demonstrated in the construction of alkaloids, antitumor antibiotics, and other complex molecular architectures.

Total Synthesis of Alkaloids (e.g., (+)-Maritidine)

While specific details on the use of this compound in the total synthesis of (+)-Maritidine were not found in the provided search results, the synthesis of related alkaloid structures often involves the construction of complex ring systems. The functional groups present in this compound are amenable to reactions such as cross-coupling and cyclization, which are common strategies in alkaloid synthesis.

Total Synthesis of Antitumor Antibiotics (e.g., (±)-Streptonigrin)

The total synthesis of the potent antitumor antibiotic (±)-Streptonigrin highlights a critical application of this compound. In a well-established synthetic route, commercially available 2,3-dimethoxyphenol (B146663) is first brominated to produce this compound (referred to as bromophenol 27 in the literature). acs.orgacs.org This step is achieved with high regioselectivity and in near-quantitative yield using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) at low temperatures. acs.orgacs.org

The resulting this compound serves as the precursor for the D-ring fragment of streptonigrin (B15502). acs.orgacs.org This fragment is then converted into an aryl boronate ester, which is a crucial component for a Suzuki-Miyaura cross-coupling reaction. acs.orgacs.org This key reaction constructs the challenging C-D ring linkage of the streptonigrin core. acs.orgacs.org The development of this synthetic strategy has also opened avenues for creating analogues of streptonigrin for further pharmacological studies. acs.org

Synthesis of Coenzyme Q-10 Precursors and Analogues

This compound and its derivatives are instrumental in the synthesis of precursors for Coenzyme Q-10 (CoQ10). lookchem.commdpi.com CoQ10 is a vital component in the mitochondrial electron transport chain. nih.govnih.gov One synthetic approach involves the coupling reaction of 6-bromo-2,3-dimethoxy-5-methylhydroquinone diacetate with a decaprenyl side chain. lookchem.com Another related intermediate, 3-bromo-2,6-dimethoxy-4-methylphenol, is also a key building block for preparing 2,3,4,5-tetramethoxytoluene, a direct precursor for the synthesis of CoQ10. google.com The development of efficient synthetic routes to these precursors is of significant industrial interest. mdpi.com

Synthesis of Actinidione and Similar Natural Products

The synthesis of natural products like Actinidione can utilize intermediates derived from this compound. For instance, a biomimetic synthesis approach could involve a compound like 3-Bromo-2-(1-hydroxybut-3-en-1-yl)-5,6-dimethoxyphenol, showcasing the utility of the brominated dimethoxyphenol scaffold in constructing complex natural product frameworks. researchgate.net

Synthesis of Velutone F and Chalconoids

In the synthesis of Velutone F, a chalconoid with potential anti-inflammatory properties, a related bromo-dimethoxyphenol derivative, 4-bromo-2,5-dimethoxyphenol, is utilized. mdpi.comresearchgate.net This highlights the broader applicability of brominated dimethoxyphenols in the synthesis of various flavonoid and chalconoid structures. mdpi.comresearchgate.net These compounds are of interest in medicinal chemistry due to their diverse biological activities. mdpi.com

Development of Medicinal Chemistry Scaffolds

The structural motif of this compound is a valuable starting point for the development of various medicinal chemistry scaffolds. The bromine atom provides a handle for introducing molecular diversity through cross-coupling reactions, allowing for the synthesis of libraries of compounds for biological screening.

For example, the synthesis of myricanol, a cyclic diarylheptanoid with potential applications in neurodegenerative diseases, starts from commercially available 2,3-dimethoxyphenol. researchgate.net While not directly using the 6-bromo derivative, this illustrates how the core 2,3-dimethoxyphenol structure is a key component in building complex, biologically active molecules. The introduction of a bromine atom, as in this compound, would offer alternative synthetic strategies for creating analogues of such compounds.

Furthermore, derivatives of this compound can be used to synthesize various heterocyclic compounds. For instance, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline is an important intermediate in the synthesis of the anti-tuberculosis drug TMC-207. google.com This demonstrates the role of this chemical scaffold in accessing complex, medicinally relevant quinoline (B57606) structures.

The synthesis of various bromo-dimethoxybenzaldehydes, which can be derived from the corresponding phenols, has also been explored. scielo.br These aldehydes are useful intermediates for creating a wide range of molecular structures with potential applications in materials science and medicinal chemistry.

Design and Synthesis of this compound Derivatives for Pharmacological Research

The compound this compound is a versatile precursor in the synthesis of various derivatives for pharmacological research. Its structure is a key component in building more complex molecules. For instance, it has been used as a starting material in the synthesis of analogues of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are known to have agonistic activity at the GPR35 receptor. nih.gov The synthesis process can involve a copper-catalyzed domino four-component coupling and cyclization of related compounds like 2-bromo-4,5-dimethoxybenzaldehyde. nih.gov

Furthermore, the structural framework of brominated dimethoxyphenols is utilized in creating a variety of heterocyclic compounds. For example, derivatives of 2,6-dimethoxyphenol (B48157) have been incorporated into structures containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole-thiadiazine rings to explore their potential as antioxidant agents. orientjchem.orgorientjchem.org The synthesis of these complex molecules often involves multi-step reaction sequences. orientjchem.org Pyrazoline derivatives have also been synthesized from chalcones derived from substituted phenols, including those with bromo and methoxy (B1213986) groups, to evaluate their potential as anticancer agents. mdpi.com Similarly, the bromination of thiazolo[3,2-a]benzimidazole derivatives creates precursors for a range of 2-substituted compounds with various biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of derivatives based on the bromophenol scaffold is highly dependent on the nature and position of their chemical substituents. ijhmr.com For many phenolic compounds, the number and location of hydroxyl groups are critical in determining their antioxidant capabilities. ijhmr.comnih.gov

In the case of brominated phenols, the presence and number of bromine atoms can have a variable effect on bioactivity. For some derivatives, bromination can slightly decrease antioxidant activity, while for others, it may lead to a slight increase. nih.gov However, for certain enzyme inhibitory activities, such as against isocitrate lyase, the activity has been observed to increase with a higher number of bromine atoms on the molecule. nih.gov

The type of linkage between phenolic units in dimeric structures is also a determining factor for activity. nih.gov For chalcone (B49325) derivatives, the presence of an unhindered enone moiety is beneficial for antifungal activity, and a 5,6-dimethoxy pattern appears to enhance this effect. mdpi.com In some dihydrochalcones, a bromine atom at a specific position (position 2 of the B ring) was found to have a positive effect on the inhibitory activity of efflux pumps. mdpi.com For quinazoline (B50416) derivatives, the substituent at the 4-position significantly influences their biological effects. researchgate.net

A clear correlation exists between the molecular properties of phenolic derivatives and their observed biological activity. scielo.br The antioxidant capacity of phenolic compounds, for example, is strongly linked to their molecular structure, including the number and position of hydroxyl groups. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding these relationships. dergipark.org.tr Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to assess the chemical reactivity and bioactivity of phenolic compounds. A smaller energy gap between HOMO and LUMO is often associated with higher reactivity and biological activity. mdpi.com The delocalization of electronic charge within the molecule is also a crucial factor; for instance, coordination with metal ions can stabilize the electron charge distribution and increase the antioxidant properties of phenolic ligands. mdpi.com Principal Component Analysis (PCA) can be used to group compounds with similar molecular properties, which often correspond to similar bioactivities, even with different substituent groups. scielo.br

Influence of Substituent Effects on Biological Activity